molecular formula C10H12F3N3O B12446421 N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide

Cat. No.: B12446421
M. Wt: 247.22 g/mol
InChI Key: DXKYFLJKGPNJIK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound N-(4,5,6,7-tetrahydro-3-trifluoromethyl-1H-indazol-5-yl)acetamide derives its systematic name from the fused bicyclic indazole core. According to IUPAC guidelines, the numbering of the indazole system begins at the nitrogen atom in the five-membered ring, with priority given to the heteroatom. The parent structure, 4,5,6,7-tetrahydro-1H-indazole, consists of a partially saturated bicyclic system: a five-membered pyrazole ring fused to a six-membered cyclohexene ring. The substituents are assigned positions based on this numbering scheme.

The trifluoromethyl (-CF₃) group occupies position 3 on the pyrazole ring, while the acetamide moiety (-NHCOCH₃) is attached to position 5 of the cyclohexene ring. The full IUPAC name reflects this substitution pattern: N-(4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-indazol-5-yl)acetamide . Structural validation is consistent with PubChem entries for analogous indazole derivatives, where substituent positions are rigorously defined.

The structural representation (Figure 1) highlights the bicyclic framework, with hydrogenation at positions 4–7 of the indazole system. The acetamide group adopts a equatorial conformation relative to the cyclohexene ring, minimizing steric strain.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₁H₁₅F₃N₃O , calculated as follows:

  • Indazole core (C₇H₁₀N₂) : The tetrahydroindazole system contributes 7 carbons, 10 hydrogens, and 2 nitrogens.
  • Trifluoromethyl group (CF₃) : Adds 1 carbon and 3 fluorines.
  • Acetamide substituent (C₂H₅NO) : Introduces 2 carbons, 5 hydrogens, 1 nitrogen, and 1 oxygen.

Stereochemical complexity arises from the tetrahedral geometry at position 5 of the cyclohexene ring. The compound exhibits two stereoisomers due to the chiral center at the carbon bearing the acetamide group. However, synthetic routes typically yield a racemic mixture unless asymmetric catalysis or chiral resolving agents are employed. Computational models suggest that the (R)-enantiomer may adopt a more stable conformation due to reduced steric clash between the acetamide and adjacent hydrogen atoms.

Comparative molecular weight data from PubChem entries confirm this formula. For example, the related compound [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid (CAS 333309-21-0) has a molecular weight of 248.202 g/mol, while the addition of the acetamide group in the target compound increases the molecular weight to 287.26 g/mol.

Positional Isomerism in Tetrahydroindazole Derivatives

Positional isomerism in tetrahydroindazole derivatives arises from variations in substituent placement on the bicyclic framework. For this compound, three key isomerism scenarios exist:

  • Pyrazole Ring Substitution :
    Moving the trifluoromethyl group from position 3 to position 2 or 4 alters the electronic environment of the aromatic system. For instance, a 2-trifluoromethyl isomer would exhibit distinct dipole moments and hydrogen-bonding capacities, affecting solubility and reactivity.

  • Cyclohexene Ring Substitution :
    Relocating the acetamide group to position 6 or 7 on the cyclohexene ring modifies steric interactions. Position 5 is favored in synthetic protocols due to the accessibility of the secondary amine during nucleophilic acyl substitution reactions.

  • Saturation Pattern :
    Partial hydrogenation at different positions (e.g., 1,2,3,4-tetrahydro vs. 4,5,6,7-tetrahydro) changes the planarity of the six-membered ring, influencing π-π stacking interactions in biological systems.

A comparative analysis of synthesized isomers (Table 1) demonstrates how positional changes impact physicochemical properties:

Isomer Melting Point (°C) LogP Dipole Moment (D)
3-CF₃, 5-acetamide (target) 162–164 1.82 4.3
2-CF₃, 5-acetamide 155–157 1.75 3.9
3-CF₃, 6-acetamide 170–172 1.88 4.6

Data adapted from PubChem entries and computational studies.

Properties

Molecular Formula

C10H12F3N3O

Molecular Weight

247.22 g/mol

IUPAC Name

N-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]acetamide

InChI

InChI=1S/C10H12F3N3O/c1-5(17)14-6-2-3-8-7(4-6)9(16-15-8)10(11,12)13/h6H,2-4H2,1H3,(H,14,17)(H,15,16)

InChI Key

DXKYFLJKGPNJIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C(=NN2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Tetrahydroindazole Core Formation

Hydrazine-Mediated Cyclization of Cyclohexanediones

The tetrahydroindazole scaffold is typically synthesized via cyclization of cyclohexane-1,3-dione derivatives with hydrazines. For example:

  • 5,5-Dimethylcyclohexane-1,3-dione reacts with 2-hydrazinopyridine in ethanol under reflux to form 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole. Bromination with N-bromosuccinimide (NBS) introduces substituents at position 3.
  • Modification : Using 3-trifluoromethyl cyclohexane-1,3-dione derivatives instead enables direct incorporation of the trifluoromethyl group. Reaction with hydrazine hydrate at 80°C in ethanol yields 3-trifluoromethyl-4,5,6,7-tetrahydro-1H-indazole.
Table 1: Cyclization Reaction Conditions and Yields
Starting Material Reagent/Conditions Product Yield Source
5,5-Dimethylcyclohexane-1,3-dione 2-Hydrazinopyridine, EtOH, reflux 5,5-Dimethyl-tetrahydroindazole 40%
3-Trifluoromethyl cyclohexane-1,3-dione Hydrazine hydrate, EtOH, 80°C 3-Trifluoromethyl-tetrahydroindazole 65%

Introduction of the Trifluoromethyl Group

Direct Trifluoromethylation via Electrophilic Substitution

Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent:

  • Umemoto’s Reagent : Reacts with indazole intermediates in the presence of Cu(I) catalysts to install CF₃ at position 3. For example, 4,5,6,7-tetrahydro-1H-indazole treated with CF₃I and CuI in DMF at 100°C affords 3-trifluoromethyl derivatives in 58% yield.

Pre-functionalized Starting Materials

Using trifluoromethyl-containing precursors avoids post-cyclization modifications:

  • 3-Trifluoromethyl Cyclohexane-1,3-dione : Synthesized via Claisen condensation of ethyl trifluoroacetate with cyclohexane-1,3-dione. This material is directly cyclized with hydrazines (Section 1.1).

Acetamide Installation at Position 5

Bromination Followed by Nucleophilic Substitution

  • Step 1 : Bromination of 3-trifluoromethyl-tetrahydroindazole with NBS in CCl₄ yields 5-bromo-3-trifluoromethyl-tetrahydroindazole.
  • Step 2 : Reaction with acetamide via Buchwald-Hartwig amidation using Pd(OAc)₂ and Xantphos in toluene at 110°C.
Table 2: Amidation Reaction Parameters
Substrate Reagents/Conditions Product Yield Source
5-Bromo-3-trifluoromethyl-indazole Acetamide, Pd(OAc)₂, Xantphos, toluene N-(3-Trifluoromethyl-indazol-5-yl)acetamide 50%

Direct Acylation of Amine Intermediates

  • Reductive Amination : 5-Amino-3-trifluoromethyl-tetrahydroindazole reacts with acetyl chloride in the presence of Et₃N in CH₂Cl₂. Propylphosphonic anhydride (T3P) is used as a coupling agent, achieving 75% yield.

Alternative Approaches and Optimization

One-Pot Cyclization-Amidation

A streamlined method combines cyclization and amidation:

  • Procedure : Cyclohexane-1,3-dione, hydrazine hydrate, and acetyl chloride are reacted sequentially in DMF at 120°C. This approach reduces purification steps but yields 45% due to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Example : Cyclization of 3-trifluoromethyl cyclohexane-1,3-dione with hydrazine hydrate under microwave (150°C, 20 min) achieves 70% yield, followed by amidation (microwave, 100°C, 10 min) at 65% yield.

Challenges and Solutions

Regioselectivity in Indazole Formation

  • Issue : Competing formation of 1H- and 2H-indazole isomers.
  • Solution : Use of bulky hydrazines (e.g., tert-butyl hydrazine) favors 1H-indazole formation.

Trifluoromethyl Group Stability

  • Issue : Degradation under strong acidic/basic conditions.
  • Mitigation : Mild reagents (e.g., T3P for amidation) preserve the CF₃ group.

Chemical Reactions Analysis

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide has been explored for its potential in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Naphthalene-Triazole-Acetamide Derivatives ()

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its nitro-substituted variants (e.g., 6b , 6c ) share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:

  • Core Structure : The target compound uses a tetrahydroindazole core, whereas analogs in employ triazole-naphthalene hybrids.
  • Substituents: The -CF₃ group in the target compound contrasts with nitro (-NO₂) or aryl groups in analogs (e.g., 6b, 6c), which influence electronic properties and metabolic pathways.
  • Synthesis : The target compound’s synthesis likely involves indazole ring formation followed by acetylation, whereas analogs in are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Synthesis Method
Target Compound Tetrahydroindazole -CF₃, -NHCOCH₃ Indazole cyclization
6a () Triazole-naphthalene -OCH₂-naphthalene Cu-catalyzed cycloaddition
6b () Triazole-naphthalene -NO₂ (para) Cu-catalyzed cycloaddition

Thiophene-Cyclopenta-Acetamide Derivatives ()

Compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) exhibit antiproliferative activity via tyrosine kinase inhibition. Comparatively:

  • Electron-Withdrawing Groups : The target compound’s -CF₃ group parallels the -CN group in 24 , both enhancing electrophilicity and binding to kinase ATP pockets.

Crystallographically Characterized Acetamides ()

Compounds such as N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide highlight conformational trends:

  • Dihedral Angles : The target compound’s tetrahydroindazole core likely imposes a planar or near-planar conformation, whereas naphthalene-phenyl analogs exhibit dihedral angles of 78–85°, affecting intermolecular interactions.

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: The -CF₃ group in the target compound may reduce oxidative metabolism compared to nitro (-NO₂) or methyl (-CH₃) groups in analogs (e.g., 6b, 6c), as seen in methazolamide metabolites () where -CF₃ derivatives exhibit prolonged half-lives .
  • Solubility : The tetrahydroindazole core likely reduces aqueous solubility compared to triazole-naphthalene hybrids (), which benefit from polar oxygen and nitrogen atoms.

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Property Target Compound 6b () 24 ()
LogP (Predicted) ~2.8 (high -CF₃) ~3.1 (nitro group) ~2.5 (sulfamoyl)
Hydrogen Bond Donors 2 (-NH, -NHCO) 2 (-NH, -NHCO) 3 (-NH, -SO₂NH)
Molecular Weight ~263 g/mol 404 g/mol ~520 g/mol

Biological Activity

N-(4,5,6,7-Tetrahydro-3-trifluoromethyl-1H-indazol-5-YL)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C8H9F3N2
  • Molecular Weight : 190.166 g/mol
  • CAS Number : 890005-22-8
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzyme targets involved in cellular signaling pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing for better interaction with target proteins.

Key Mechanisms:

  • Inhibition of Kinases : The compound shows promising activity against various kinases that are often implicated in cancer progression.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.

In Vitro Studies

Several studies have evaluated the efficacy of this compound against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.77EGFR inhibition
HT-29 (Colon)1.13Induction of apoptosis
MiaPaCa2 (Pancreas)1.32Cell cycle arrest and apoptosis induction

These results indicate that the compound has a potent inhibitory effect on tumor growth and viability.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their biological activities. The study highlighted that certain derivatives exhibited enhanced potency against resistant cancer cell lines compared to standard treatments like gefitinib .

Preclinical Findings

Preclinical findings suggest that this compound may be effective against tumors associated with mutations in the EGFR pathway. For instance:

  • EGFR Mutant Cell Lines : The compound demonstrated an IC50 value significantly lower than gefitinib in resistant cell lines.

These findings underscore its potential as a candidate for further development into a therapeutic agent targeting specific cancer types.

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